molecular formula C17H15FN4OS B5974360 5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(thiolan-3-yl)pyridin-2-amine

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(thiolan-3-yl)pyridin-2-amine

Cat. No.: B5974360
M. Wt: 342.4 g/mol
InChI Key: XLSKKUJBJZUQMT-UHFFFAOYSA-N
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Description

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(thiolan-3-yl)pyridin-2-amine is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, an oxadiazole ring, and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(thiolan-3-yl)pyridin-2-amine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a nitrile oxide. The fluorophenyl group is introduced via a nucleophilic substitution reaction, and the thiolane ring is formed through a thiol-ene reaction. The final step involves the coupling of the oxadiazole intermediate with a pyridine derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(thiolan-3-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(thiolan-3-yl)pyridin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(thiolan-3-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the oxadiazole ring can participate in hydrogen bonding and other interactions. The thiolane ring may also play a role in modulating the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(thiolan-3-yl)pyridin-2-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(thiolan-3-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS/c18-14-4-2-1-3-13(14)16-21-17(23-22-16)11-5-6-15(19-9-11)20-12-7-8-24-10-12/h1-6,9,12H,7-8,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSKKUJBJZUQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1NC2=NC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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